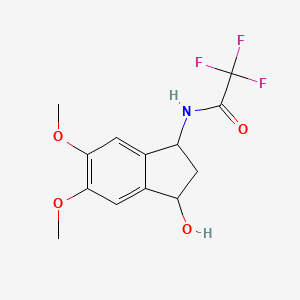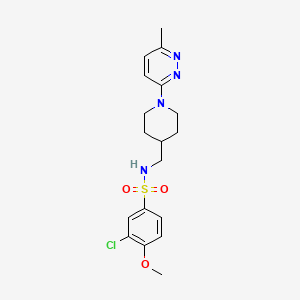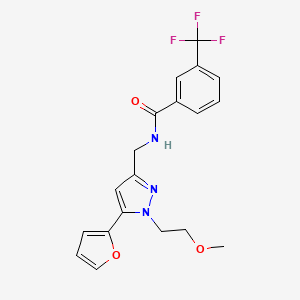![molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6](/img/structure/B2927188.png)
O-[(1-Methylcyclopropyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(1-Methylcyclopropyl)methyl]hydroxylamine is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group attached to a 1-methylcyclopropylmethyl moiety
Mécanisme D'action
Target of Action
Hydroxylamines and their derivatives are known to interact with various biological targets, often acting as nucleophiles .
Mode of Action
O-[(1-Methylcyclopropyl)methyl]hydroxylamine, like other hydroxylamines, can act as a nucleophile. The oxygen atom competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Hydroxylamines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (10115) and its liquid physical form , may influence its bioavailability.
Result of Action
The formation of oximes and hydrazones, which are known to have various biological activities, could be a potential result of its action .
Action Environment
The compound’s storage temperature (4°c) and its liquid physical form suggest that its stability and efficacy might be influenced by temperature and other environmental conditions.
Méthodes De Préparation
The synthesis of O-[(1-Methylcyclopropyl)methyl]hydroxylamine typically involves the reaction of 1-methylcyclopropylmethanol with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
O-[(1-Methylcyclopropyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-[(1-Methylcyclopropyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
O-[(1-Methylcyclopropyl)methyl]hydroxylamine can be compared with other hydroxylamine derivatives, such as:
Hydroxylamine: The simplest hydroxylamine compound, used in various chemical reactions and industrial processes.
N-Methylhydroxylamine: A derivative with a methyl group attached to the nitrogen atom, used in organic synthesis.
Cyclopropylhydroxylamine: A compound with a cyclopropyl group attached to the hydroxylamine moiety, studied for its unique chemical properties.
Propriétés
IUPAC Name |
O-[(1-methylcyclopropyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUHIYSXVKYRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)

![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)



![N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2927116.png)



![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2927125.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)

